Cas no 2137101-21-2 (2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde)

2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde is a chiral azetidine-containing compound featuring a pyridine-3-carbaldehyde scaffold. Its structure, incorporating both a hydroxymethyl-substituted azetidine ring and an aldehyde functional group, makes it a versatile intermediate in organic synthesis and medicinal chemistry. The stereocenter at the hydroxyethyl moiety enhances its potential for enantioselective applications, particularly in the development of biologically active molecules. The azetidine ring contributes to conformational rigidity, which can improve binding affinity in drug design. This compound is particularly valuable for researchers exploring novel heterocyclic frameworks, offering synthetic flexibility for further derivatization. Its stability and reactivity profile make it suitable for use in complex multi-step syntheses.
2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde structure
2137101-21-2 structure
Product Name:2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde
CAS No:2137101-21-2
MF:C11H14N2O2
MW:206.241062641144
CID:5796275
PubChem ID:165460845
Update Time:2025-06-08

2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-726008
    • 2137101-21-2
    • 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde
    • Inchi: 1S/C11H14N2O2/c1-8(15)10-5-13(6-10)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3/t8-/m0/s1
    • InChI Key: UKAHMDUWVQAWJT-QMMMGPOBSA-N
    • SMILES: O[C@@H](C)C1CN(C2C(C=O)=CC=CN=2)C1

Computed Properties

  • Exact Mass: 206.105527694g/mol
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 53.4Ų

2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-726008-1.0g
2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde
2137101-21-2
1g
$0.0 2023-06-06

Additional information on 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde

Introduction to 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde (CAS No. 2137101-21-2)

2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde (CAS No. 2137101-21-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The molecule consists of a pyridine ring substituted with an azetidine moiety and a hydroxyethyl group, which contribute to its distinct chemical and biological properties.

The pyridine ring is a well-known heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals due to its ability to form stable complexes with various metal ions and its favorable pharmacokinetic properties. The presence of the azetidine moiety, a four-membered nitrogen-containing ring, adds structural rigidity and conformational constraints, which can enhance the compound's binding affinity to specific biological targets. The hydroxyethyl group, on the other hand, introduces hydrophilic characteristics that can influence solubility and metabolic stability.

Recent studies have highlighted the potential of 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate the activity of key enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the compound can potentially improve cognitive function and slow disease progression.

In addition to its neuroprotective effects, 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde has also been investigated for its anti-inflammatory properties. Inflammatory responses play a crucial role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated tissue damage.

The pharmacokinetic profile of 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde has been extensively studied to ensure its suitability for therapeutic use. Preclinical data indicate that the compound exhibits good oral bioavailability and favorable distribution properties, allowing it to reach target tissues effectively. Furthermore, it has been shown to have low toxicity and minimal side effects, making it a promising candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde in human subjects. Early results from phase I trials have been encouraging, with no significant adverse events reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore its potential as a treatment for various diseases.

From a synthetic chemistry perspective, 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde can be prepared through a series of well-defined steps. The synthesis typically involves the formation of the azetidine ring followed by functionalization with the pyridine and hydroxyethyl groups. Recent advancements in catalytic methods have simplified this process, making it more efficient and cost-effective for large-scale production.

In conclusion, 2-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}pyridine-3-carbaldehyde (CAS No. 2137101-21-2) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure confers valuable biological properties that make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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